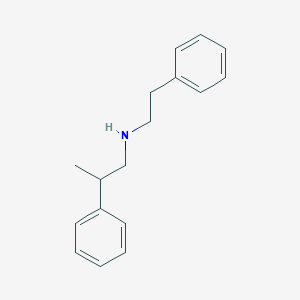
2-phenyl-N-(2-phenylethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-phenylethyl)propan-1-amine, also known as Methamphetamine, is a synthetic stimulant drug that belongs to the amphetamine class. It is a potent and highly addictive drug that affects the central nervous system, causing a surge of dopamine and norepinephrine in the brain. Methamphetamine is a Schedule II controlled substance and is widely abused for its euphoric effects. However, in scientific research, it has been found to have potential therapeutic applications.
Mécanisme D'action
2-phenyl-N-(2-phenylethyl)propan-1-amineine acts on the central nervous system by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a surge of euphoria, increased energy, and heightened alertness. However, long-term use of 2-phenyl-N-(2-phenylethyl)propan-1-amineine can lead to neurotoxicity and damage to the dopaminergic system.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylethyl)propan-1-amineine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to cardiovascular complications. 2-phenyl-N-(2-phenylethyl)propan-1-amineine use can also lead to weight loss, decreased appetite, and insomnia. Chronic use of 2-phenyl-N-(2-phenylethyl)propan-1-amineine can lead to neurotoxicity, resulting in cognitive deficits and motor impairments.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-(2-phenylethyl)propan-1-amineine has advantages and limitations for lab experiments. It has a potent and predictable pharmacological effect, making it useful for studying the central nervous system. 2-phenyl-N-(2-phenylethyl)propan-1-amineine can be used to study the neurochemical mechanisms of addiction and the effects of chronic drug exposure. However, 2-phenyl-N-(2-phenylethyl)propan-1-amineine is a controlled substance, and its use in research requires strict regulation and adherence to ethical guidelines.
Orientations Futures
There are several future directions for research on 2-phenyl-N-(2-phenylethyl)propan-1-amineine. One area of interest is the development of novel treatments for addiction and other psychiatric disorders. 2-phenyl-N-(2-phenylethyl)propan-1-amineine has been found to be effective in treating ADHD and obesity, and further research is needed to determine its efficacy in other conditions. Additionally, research is needed to better understand the neurotoxic effects of 2-phenyl-N-(2-phenylethyl)propan-1-amineine and to develop strategies to mitigate these effects. Finally, research is needed to develop safer and more effective synthesis methods for 2-phenyl-N-(2-phenylethyl)propan-1-amineine and other amphetamine derivatives.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(2-phenylethyl)propan-1-amineine involves the reduction of ephedrine or pseudoephedrine using various reagents such as red phosphorus and iodine. The synthesis process is complex and requires advanced knowledge of organic chemistry. The use of pseudoephedrine as a precursor has been regulated due to its potential for illicit drug manufacturing.
Applications De Recherche Scientifique
2-phenyl-N-(2-phenylethyl)propan-1-amineine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in the treatment of attention-deficit/hyperactivity disorder (ADHD) and obesity. 2-phenyl-N-(2-phenylethyl)propan-1-amineine has also been studied for its potential use in the treatment of Parkinson's disease, depression, and post-traumatic stress disorder (PTSD). However, further research is needed to determine its efficacy and safety in these applications.
Propriétés
Nom du produit |
2-phenyl-N-(2-phenylethyl)propan-1-amine |
|---|---|
Formule moléculaire |
C17H21N |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
2-phenyl-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C17H21N/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3 |
Clé InChI |
ASCNQMRWFQKXSI-UHFFFAOYSA-N |
SMILES |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)



![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)




![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)